molecular formula C8H12N2 B158106 1-Methyl-4,5,6,7-tetrahydro-1H-benzimidazole CAS No. 1837-49-6

1-Methyl-4,5,6,7-tetrahydro-1H-benzimidazole

Cat. No.: B158106
CAS No.: 1837-49-6
M. Wt: 136.19 g/mol
InChI Key: OBEFWOVHXQTYJK-UHFFFAOYSA-N
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Description

1-Methyl-4,5,6,7-tetrahydro-1H-benzimidazole is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological and pharmacological activities. This compound, with the molecular formula C8H12N2, is characterized by a fused benzene and imidazole ring system, with a methyl group at the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-4,5,6,7-tetrahydro-1H-benzimidazole can be synthesized through various methods. One common approach involves the condensation of o-phenylenediamine with formic acid or its derivatives. Another method includes the reaction of o-phenylenediamine with aldehydes under acidic conditions . Industrial production often employs catalytic redox cycling based on Ce(IV)/Ce(III) redox-mediated oxidation .

Industrial Production Methods: Industrial synthesis typically involves large-scale reactions using automated reactors to ensure consistency and purity. The use of high-pressure and high-temperature conditions can enhance the yield and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4,5,6,7-tetrahydro-1H-benzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include N-oxides, reduced tetrahydro derivatives, and various substituted benzimidazoles .

Scientific Research Applications

1-Methyl-4,5,6,7-tetrahydro-1H-benzimidazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Benzimidazole: The parent compound with a similar structure but without the methyl group.

    2-Methylbenzimidazole: Another derivative with a methyl group at a different position.

    4,5,6,7-Tetrahydrobenzimidazole: A similar compound without the methyl group

Uniqueness: 1-Methyl-4,5,6,7-tetrahydro-1H-benzimidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group enhances its stability and bioavailability compared to other benzimidazole derivatives .

Properties

IUPAC Name

1-methyl-4,5,6,7-tetrahydrobenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-10-6-9-7-4-2-3-5-8(7)10/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBEFWOVHXQTYJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90446312
Record name 1-Methyl-4,5,6,7-tetrahydro-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90446312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1837-49-6
Record name 1-Methyl-4,5,6,7-tetrahydro-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90446312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methyl-4,5,6,7-tetrahydro-1H-benzimidazole
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Reactant of Route 6
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